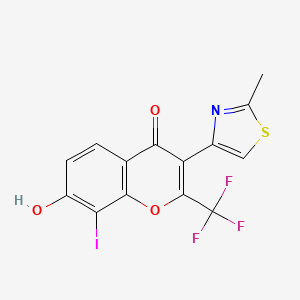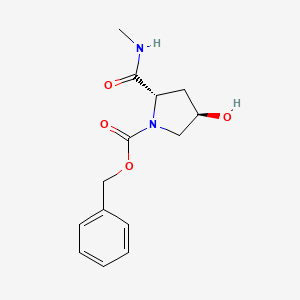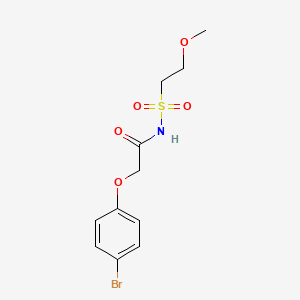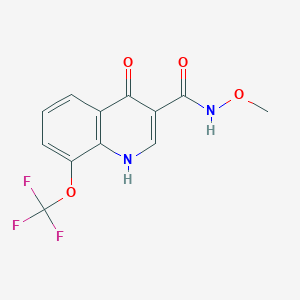
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. BAY 11-7082 was originally developed as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a key role in inflammation, immunity, and cell survival.
Mecanismo De Acción
BAY 11-7082 inhibits NF-κB activity by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB translocation to the nucleus, where it activates the expression of target genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BAY 11-7082 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, BAY 11-7082 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of BAY 11-7082 is its potential toxicity, which may limit its use in vivo. In addition, the effects of BAY 11-7082 may be cell type-specific, which may require further investigation.
Direcciones Futuras
There are several future directions for the study of BAY 11-7082. One direction is to investigate its potential use in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further investigation is needed to determine the effects of BAY 11-7082 in vivo and its potential toxicity.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves several steps, including the reaction of 4-hydroxycoumarin with iodine and trifluoroacetic acid to form 7-iodo-4-hydroxycoumarin. The 7-iodo-4-hydroxycoumarin is then reacted with 2-methylthiazole-4-carboxaldehyde and sodium hydride to form 7-iodo-8-(2-methyl-1,3-thiazol-4-yl)coumarin. Finally, the 7-iodo-8-(2-methyl-1,3-thiazol-4-yl)coumarin is reacted with trifluoromethyl ketone to form BAY 11-7082.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit NF-κB activity, which is involved in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. BAY 11-7082 has been reported to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, BAY 11-7082 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
7-hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3INO3S/c1-5-19-7(4-23-5)9-11(21)6-2-3-8(20)10(18)12(6)22-13(9)14(15,16)17/h2-4,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVVNCFOFFTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3I)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)

![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)